molecular formula C12H11N3O2 B8720026 5-(4-acetamidophenyl)pyrazin-2(1H)-one

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Cat. No.: B8720026
M. Wt: 229.23 g/mol
InChI Key: HKRDYSUZYCDGCG-UHFFFAOYSA-N
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Description

5-(4-acetamidophenyl)pyrazin-2(1H)-one is an organic compound that features a pyrazinone ring substituted with a 4-acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-acetamidophenyl)pyrazin-2(1H)-one typically involves the condensation of 4-acetamidophenylhydrazine with a suitable diketone or ketoester. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is typically maintained between 60°C and 100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-acetamidophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazinone ring or the phenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-(4-acetamidophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-acetamidophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamidophenylboronic acid
  • 4-acetamidophenyl acetate
  • 4-acetamidophenyl triflimide

Comparison

5-(4-acetamidophenyl)pyrazin-2(1H)-one is unique due to its pyrazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-7H,1H3,(H,14,17)(H,15,16)

InChI Key

HKRDYSUZYCDGCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Acetylphenylhydroxylamine (100 g) and 2-chloropyrazine (79 g) were dissolved in anhydrous dimethylformamide (500 ml). Sodium hydride (50% oil; 46 g) was added in portions over 11/2 hours, ensuring that the temperature was maintained between 20°-40° C. The reaction mixture was cooled, diluted with water (2500 ml), washed with dichloromethane (4 times) and filtered through diatomaceous earth. Acetic acid was slowly added with stirring to take the pH of the filtrate to 5-6. During this addition crystalline solid formed. After 30 minutes, this was collected by filtration, washed with very dilute acetic acid and dried at 60° C. to yield 5-(4-acetamidophenyl)-2-(1H)-pyrazinone (94.6 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide (2.5 g) in water (20 ml) was treated with acetic anhydride (1.2 g) and anhydrous sodium acetate (1.4 g). The mixture was stirred at room temperature for 1 hour, and the crude product (1.58 g; m.p. 268°-275° C.) was filtered off. This material was thoroughly washed with water and recrystallised from glacial acetic acid to give 5-(4-acetamidophenyl)-2(1H)-pyrazinone (0.84 g; m.p. 287°-8° C.).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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